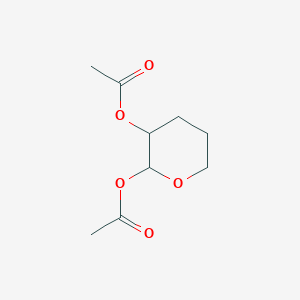
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the acetylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form tetrahydropyran-3-ol and acetic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol group, yielding tetrahydropyran-3-ol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Tetrahydropyran-3-ol and acetic acid.
Reduction: Tetrahydropyran-3-ol.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its ability to undergo hydrolysis and release acetic acid and tetrahydropyran-3-ol. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid
- 2-(Tetrahydro-2H-pyran-3-yl)ethanol
- 2-(Tetrahydro-2H-pyran-4-yl)acetate
Comparison: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific acetylation at the 3-position of the tetrahydropyran ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid has an acetic acid moiety attached to the 2-position, leading to different chemical behavior and applications .
Propriétés
Numéro CAS |
12071-20-4 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
(2-acetyloxyoxan-3-yl) acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |
Clé InChI |
RNEDMCJHUPEERA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCCOC1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


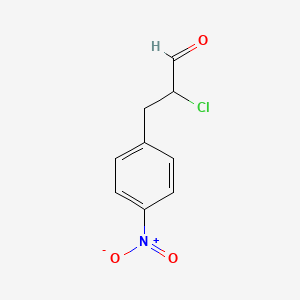
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
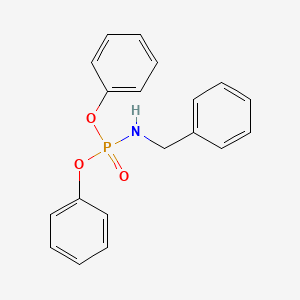

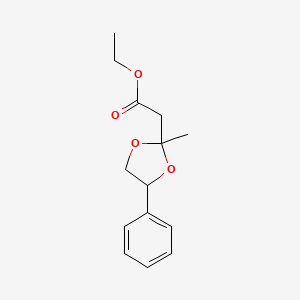

![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)
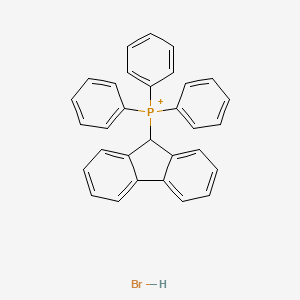

![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)


